molecular formula C13H14N4O3S B5859952 N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5859952
M. Wt: 306.34 g/mol
InChI Key: KYHOCBVERUTPKW-UHFFFAOYSA-N
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Description

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions include maintaining the reaction mixture at a specific temperature and ensuring the presence of a base to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiadiazole compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group and the thiadiazole ring play crucial roles in binding to these targets, leading to the inhibition of microbial growth or other biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with essential biochemical processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)butanamide: A related compound with a similar structure but lacking the thiadiazole ring.

    1,3,4-thiadiazole derivatives: A broader class of compounds with various substituents on the thiadiazole ring.

Uniqueness

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide is unique due to the combination of the nitrophenyl group and the thiadiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-3-11(18)14-13-16-15-12(21-13)8-9-4-6-10(7-5-9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOCBVERUTPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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